molecular formula C8H7Cl2IO2 B3052985 Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- CAS No. 497224-60-9

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-

Cat. No.: B3052985
CAS No.: 497224-60-9
M. Wt: 332.95 g/mol
InChI Key: MIIIDXBKFSELFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- is an aromatic compound with the molecular formula C8H7Cl2IO2 It is characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dichloro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.

Major Products Formed:

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and methoxy groups can influence its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

    Benzene, 1,5-dichloro-2,4-dimethoxy-: Lacks the iodine atom, which may affect its reactivity and applications.

    Benzene, 1,5-dichloro-3-iodo-: Lacks the methoxy groups, which can influence its solubility and biological activity.

    Benzene, 1,3-dichloro-2,4-dimethoxy-: Different substitution pattern, leading to variations in chemical properties and reactivity.

Uniqueness: Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- is unique due to the specific combination of halogen and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,5-dichloro-3-iodo-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2IO2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIDXBKFSELFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455208
Record name Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497224-60-9
Record name Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Reactant of Route 2
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Reactant of Route 3
Reactant of Route 3
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Reactant of Route 4
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Reactant of Route 5
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Reactant of Route 6
Reactant of Route 6
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.